Carbuterol

Descripción general

Descripción

Carbuterol, also known as this compound hydrochloride, is a short-acting β2 adrenoreceptor agonist . It belongs to the class of organic compounds known as N-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .

Molecular Structure Analysis

The molecular formula of this compound is C13H21N3O3 . The molecular weight is 267.32 g/mol . The IUPAC name is (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea . The SMILES representation is O=C(Nc1cc(ccc1O)C(O)CNC©©C)N .

Aplicaciones Científicas De Investigación

Análisis completo de las aplicaciones de investigación científica del Carbuterol

El this compound, químicamente conocido como [5-[2-(terc-butilamino)-1-hidroxietil]-2-hidroxifenil] urea clorhidrato, es un broncodilatador beta-adrenérgico que se evalúa principalmente por su potencial en el tratamiento de afecciones respiratorias. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en varios campos de investigación científica.

Eficacia broncodilatadora en trastornos respiratorios: El this compound se ha estudiado por sus propiedades broncodilatadoras, particularmente en modelos animales como gatos, perros y conejillos de indias. Exhibe una actividad potente en la relajación del músculo liso traqueobronquial, lo que es beneficioso para tratar afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC) .

Selectividad cardiovascular y seguridad: La investigación indica que el this compound es más selectivo para el músculo liso traqueobronquial que para el músculo cardíaco, lo que sugiere un menor riesgo de efectos secundarios cardiovasculares en comparación con otros broncodilatadores. Esta selectividad lo convierte en una opción potencialmente más segura para pacientes con afecciones cardíacas preexistentes .

Duración de la acción y potencia: En comparación con la isoproterenol, el this compound tiene una duración de acción significativamente más larga cuando se administra por vía oral o por aerosol. Su potencia broncodilatadora y su efecto prolongado podrían mejorar el cumplimiento del paciente y los resultados generales del tratamiento .

Efectos metabólicos: El this compound se ha asociado con cambios metabólicos, incluidas elevaciones en los niveles de glucosa, insulina, lactato y ácidos grasos libres. Estos efectos son dependientes de la dosis y deben considerarse al recetarlo a pacientes con trastornos metabólicos como la diabetes .

Toxicidad aguda y margen de seguridad: Los estudios de toxicidad aguda en ratones, ratas y conejillos de indias han demostrado que el this compound tiene un amplio margen de seguridad. Este aspecto es crucial para su consideración como agente terapéutico, ya que indica un menor riesgo de efectos adversos a dosis terapéuticas .

Estudios comparativos con otros broncodilatadores: El this compound se ha comparado con otros broncodilatadores como el salbutamol y la isoproterenol. Ha mostrado una potencia broncodilatadora equivalente o superior y un mayor grado de separación entre la actividad broncodilatadora y la estimulante cardiovascular, especialmente después de la administración oral .

Mecanismo de acción: Las actividades broncodilatadora y cardíaca del this compound están mediadas por la estimulación de los receptores beta-adrenérgicos. Discrimina entre los receptores cardíacos (beta-1) y los del músculo liso traqueobronquial (beta-2), lo que es fundamental para su acción selectiva .

Uso potencial en medicina humana: Si bien la mayoría de los estudios se han realizado en modelos animales, los resultados sugieren que el this compound podría ser un agente potencialmente útil en medicina humana. Su selectividad, eficacia y perfil de seguridad justifican más ensayos clínicos para establecer su papel en el tratamiento de trastornos respiratorios .

Mecanismo De Acción

Target of Action

Carbuterol is a short-acting β2 adrenoreceptor agonist . The primary targets of this compound are the β2 adrenergic receptors located primarily in the bronchial smooth muscle . These receptors play a crucial role in mediating bronchodilation, which is the expansion of the bronchial air passages.

Mode of Action

This compound interacts with its targets, the β2 adrenergic receptors, leading to bronchodilation . This interaction results in the relaxation of bronchial smooth muscle, which helps to open up the airways and improve airflow . This makes it easier for individuals with conditions like asthma to breathe.

Biochemical Pathways

As a β2 adrenoreceptor agonist, it is likely to involve the activation of adenylate cyclase and the increase in cyclic amp in bronchial smooth muscle cells This leads to the relaxation of bronchial smooth muscle and bronchodilation

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to open up the airways and improve airflow, making it easier for individuals with conditions like asthma to breathe .

Propiedades

IUPAC Name |

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXXQOFIRIICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34866-46-1 (mono-hydrochloride) | |

| Record name | Carbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00865737 | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34866-47-2 | |

| Record name | Carbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N12JR32MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

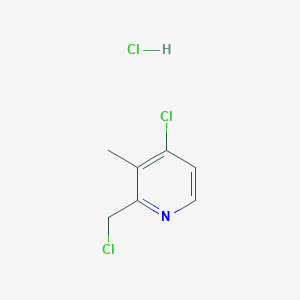

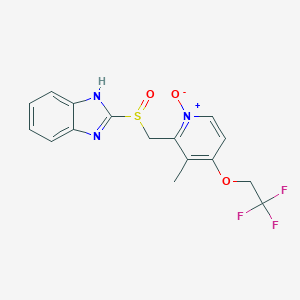

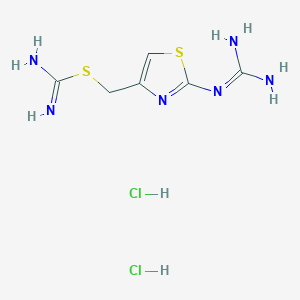

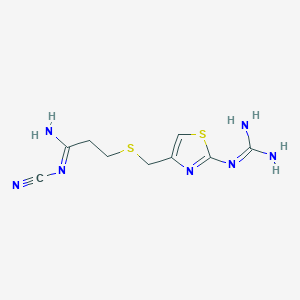

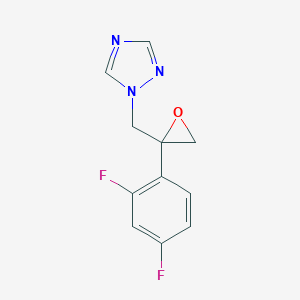

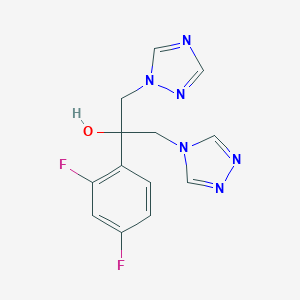

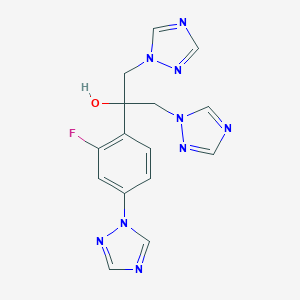

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

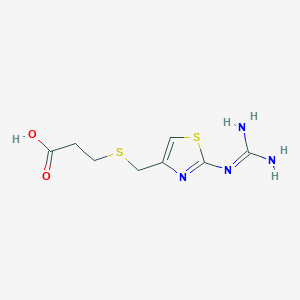

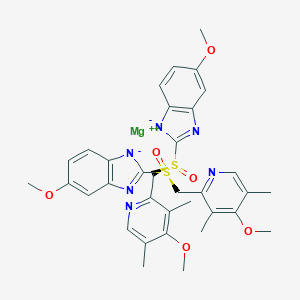

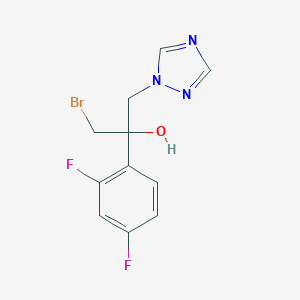

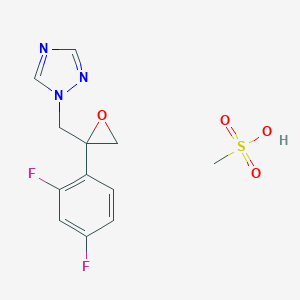

Feasible Synthetic Routes

A: Carbuterol is a β2-adrenergic agonist, meaning it selectively binds to and activates β2-adrenergic receptors. [, , , ] These receptors are primarily found in smooth muscle cells lining the airways. Upon activation, this compound initiates a signaling cascade that ultimately leads to smooth muscle relaxation, resulting in bronchodilation and improved airflow. [, ]

A: While some studies initially suggested differences, in vitro experiments using guinea pig trachea and blood vessels demonstrated that the trachea-blood vessel selectivity of β-adrenoceptor stimulants like this compound is likely due to the influence of extraneuronal uptake (ENU), rather than inherent differences in the receptors themselves. []

A: Yes, studies in rats have shown that subcutaneous injections of this compound can elicit a dipsogenic effect, meaning it increases thirst. This effect is dose-dependent and appears to be mediated by the stimulation of the renin-angiotensin system. []

A: While some β2-agonists like isoproterenol increase cyclic AMP levels in bovine tracheal muscle alongside relaxation, this compound and salbutamol were found to relax the muscle without significantly impacting cyclic AMP content. [, ] This suggests that alternative pathways may contribute to their bronchodilatory effects.

ANone: The molecular formula of this compound hydrochloride is C18H30ClN3O3, and its molecular weight is 371.9 g/mol.

A: this compound exhibits a complex degradation pattern in aqueous solutions, primarily influenced by pH. At extreme pH values (very acidic or basic), specific acid and base catalyses dominate the degradation process. [] Intramolecular catalysis plays a significant role, with both protonated and unprotonated phenolic groups participating in the reaction. [] The primary degradation pathway involves the cyclization of this compound, forming a derivative through the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in ammonia expulsion. []

A: The specific structural features of this compound, including the tert-butylamino group and the urea group, are crucial for its β2-adrenergic receptor selectivity and bronchodilatory activity. These groups interact with specific amino acid residues in the receptor binding pocket, leading to receptor activation and downstream signaling. [, , ]

A: this compound is typically formulated as an aerosol for inhalation or as tablets for oral administration. [, , , , , , , ] Specific formulation strategies are employed to optimize drug delivery and enhance its therapeutic efficacy. These strategies may include the use of excipients to improve solubility, stabilize the drug against degradation, or enhance its absorption and bioavailability. [, ]

A: Inhaled this compound exhibits a longer duration of action compared to some other β2-agonists like isoproterenol and hexoprenaline. This prolonged effect is attributed to its slower rate of metabolism and elimination from the body. [, , ] Studies have shown that the bronchodilatory effects of inhaled this compound can persist for up to 8 hours. [, ]

A: this compound can be administered via inhalation or orally. [, , , , , , , ] Inhalation allows for direct delivery to the lungs, resulting in a faster onset of action and potentially fewer systemic side effects. [, , ] Oral administration, while convenient, is associated with a slower onset and a longer duration of action. [, , ]

A: Preclinical studies have utilized various animal models, including guinea pigs and dogs, to investigate the bronchodilatory effects of this compound and its impact on tracheal mucous velocity. [, , ] These studies have provided valuable insights into the drug's mechanism of action and its potential therapeutic benefits.

A: Yes, numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with asthma. [, , , , , , , , , ] These studies have generally demonstrated that this compound, administered either orally or via inhalation, effectively improves lung function and reduces asthma symptoms.

A: Various analytical methods have been developed and validated for the detection and quantification of this compound in biological matrices, including urine and animal tissues. [, , , , ] These methods often involve a combination of extraction techniques, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection. [, , , ] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific techniques commonly employed for this compound analysis. [, , ]

A: Yes, researchers have developed sensitive immunochromatographic strips for the rapid detection of this compound and other β-agonists in various matrices. [] These strips utilize highly specific monoclonal antibodies, such as 3G10, that exhibit broad cross-reactivity with multiple β-agonists, including this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)